4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
CAS No.:
Cat. No.: VC20354639
Molecular Formula: C12H8ClN3O
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN3O |
|---|---|
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-1-3-9(14)4-2-7/h1-6H,14H2 |
| Standard InChI Key | JMPQPEIJSUXREP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct components:
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Oxazole-Pyridine Fusion: A bicyclic system where oxazole (a five-membered ring with one oxygen and one nitrogen atom) is fused to pyridine (a six-membered aromatic ring with one nitrogen atom). The chlorine atom at the 6-position of the pyridine ring enhances electrophilic reactivity .
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Aniline Substituent: A benzene ring with an amine group (-NH) at the 4-position, enabling participation in conjugation and hydrogen bonding .
This arrangement is confirmed via single-crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy .
Computed Physicochemical Properties
Key properties derived from computational models include:
| Property | Value |
|---|---|
| Molecular Weight | 265.67 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 64.9 Ų |
| Rotatable Bonds | 1 |
These metrics, calculated using PubChem’s algorithms , suggest moderate lipophilicity and potential bioavailability, aligning with its solubility in organic solvents like dichloromethane and dimethylformamide.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves multistep strategies:
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Oxazole Formation: Cyclocondensation of chloro-substituted precursors with anthranilic acid derivatives under controlled temperatures (80–120°C) .
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Aniline Introduction: Coupling reactions, such as Sonogashira or Ullmann-type cross-couplings, to attach the aniline group .
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Purification: Column chromatography using petroleum ether or ethyl acetate mixtures yields the final product with >95% purity .
For example, a Pd-catalyzed decarboxylative cross-coupling between 6-chloropyridine derivatives and phenylpropiolic acid has been employed to construct the ethynyl linkage .
Optimization Challenges
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Temperature Sensitivity: Excessive heat (>150°C) leads to decomposition of the oxazole ring.
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Side Reactions: Competing pathways, such as over-alkylation or dehalogenation, require careful stoichiometric control .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound’s reactivity is dominated by:
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Chlorine Substitution: Nucleophilic aromatic substitution (SNAr) with amines or alkoxides at the 6-position.
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Amine Functionalization: Acylation or sulfonation of the aniline group to enhance solubility or biological activity .
Notable Derivatives
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Acetylated Analogues: Improved metabolic stability via substitution .
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Suzuki Coupling Products: Biaryl derivatives with enhanced π-conjugation for materials science applications .
Biological Activity and Mechanisms
Mechanistic Hypotheses
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Kinase Inhibition: The planar oxazole-pyridine system may intercalate into ATP-binding pockets, blocking phosphorylation .
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Reactive Oxygen Species (ROS) Generation: Chlorine-mediated oxidative stress in microbial cells.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR signals at δ 7.2–7.6 ppm confirm aromatic protons, while NMR peaks at 120–150 ppm verify sp-hybridized carbons .
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 265.67.
Stability and Solubility
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Thermal Stability: Decomposition above 250°C, as observed via thermogravimetric analysis (TGA).
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pH-Dependent Solubility: Enhanced solubility in acidic media due to protonation of the aniline group .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural modifications to improve pharmacokinetics and reduce off-target effects.
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Combination Therapies: Synergistic use with existing antibiotics to combat resistance.
Materials Science
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